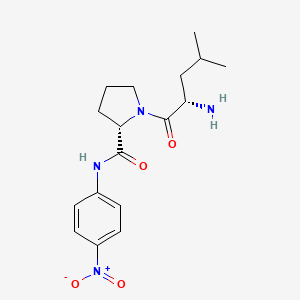
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline is a synthetic peptide compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dibenzyloxyphosphinoyl group attached to an alanyl-prolyl-proline sequence, which imparts specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline typically involves the following steps:
Protection of Amino Groups: The amino groups of the alanyl, prolyl, and proline residues are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides or phosphonium salts.
Introduction of Dibenzyloxyphosphinoyl Group: The dibenzyloxyphosphinoyl group is introduced through a phosphinylation reaction, typically using dibenzyloxyphosphine chloride.
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dibenzyloxyphosphinoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the dibenzyloxyphosphinoyl group.
Applications De Recherche Scientifique
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential hypotensive effects and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline involves its interaction with specific molecular targets and pathways. The compound may stabilize protein structures by forming hydrogen bonds and hydrophobic interactions with amino acid residues. Additionally, it may modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with similar structural features.
Trans-4-hydroxy-L-proline: A component of mammalian collagen with comparable biological properties.
Cis-4-hydroxy-L-proline: Another hydroxyproline derivative used in pharmaceutical synthesis.
Uniqueness
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline is unique due to its specific dibenzyloxyphosphinoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
88500-51-0 |
|---|---|
Formule moléculaire |
C27H34N3O7P |
Poids moléculaire |
543.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H34N3O7P/c1-20(25(31)29-16-8-14-23(29)26(32)30-17-9-15-24(30)27(33)34)28-38(35,36-18-21-10-4-2-5-11-21)37-19-22-12-6-3-7-13-22/h2-7,10-13,20,23-24H,8-9,14-19H2,1H3,(H,28,35)(H,33,34)/t20-,23-,24-/m0/s1 |
Clé InChI |
IONDZFWGBLQUAG-OYDLWJJNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


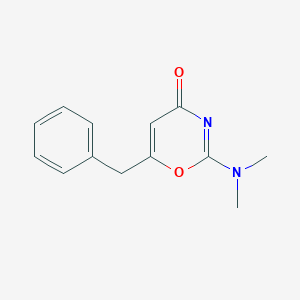
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
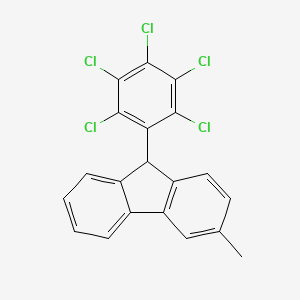
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
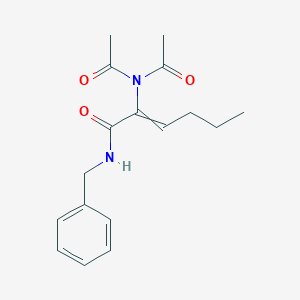
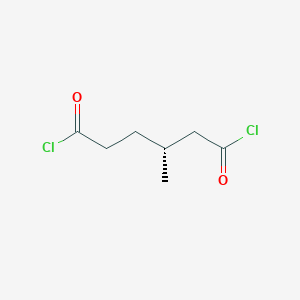
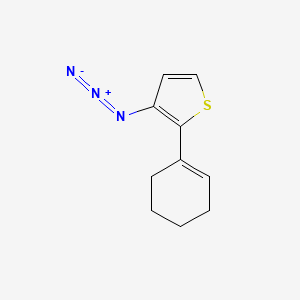
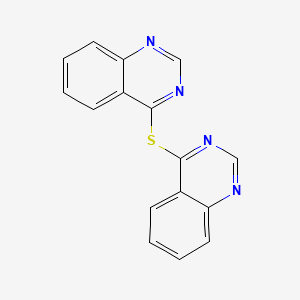
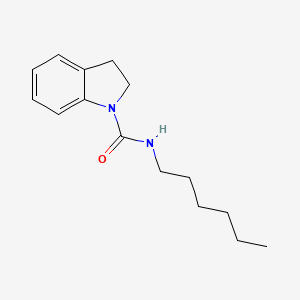
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
